molecular formula C17H20N2O2S B2933308 1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine CAS No. 670272-22-7

1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine

Cat. No. B2933308
CAS RN: 670272-22-7
M. Wt: 316.42
InChI Key: LJVZJWNZUXDPQW-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is a chemical compound with the linear formula C17H20N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is represented by the linear formula C17H20N2O2S . The CAS Number is 4004-96-0 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is 316.425 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Adenosine Receptor Antagonism : Luo et al. (2006) synthesized sulfonamides, including 1-arylsulfonyl-4-phenylpiperazine derivatives, as potent adenosine A2B receptor antagonists. They developed a new method for sulfonamide preparation, yielding compounds with significant activity and selectivity for A2B receptors over other adenosine receptor subtypes (Luo et al., 2006).

  • Enzyme-Linked Immunosorbent Assay Development : In 2009, Adrián et al. developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies against sulfonamide antibiotic congeners. This method achieved selectivity for various sulfonamide antibiotics, useful in veterinary medicine and food safety (Adrián et al., 2009).

  • Catalytic Degradation of Contaminants : Li et al. (2020) explored the catalytic degradation of atrazine by peroxymonosulfate, activated by commercial Fe0. They identified the involvement of ferryl ion (Fe(IV)) and sulfate radical in the process, contributing to the understanding of catalytic degradation mechanisms in environmental remediation (Li et al., 2020).

  • Enzyme Inhibition and Molecular Docking : Bilginer et al. (2020) synthesized a novel series of sulfonamides, including 1-arylsulfonyl-4-phenylpiperazine derivatives, and evaluated their inhibitory activities against acetylcholinesterase and human carbonic anhydrases. They also conducted molecular docking studies to understand the inhibitory activities of these compounds (Bilginer et al., 2020).

  • Enzyme Inhibition Studies : Abbasi et al. (2017) conducted enzyme inhibition studies on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives. These molecules exhibited moderate inhibitory effects against enzymes like α-glucosidase, lipoxygenase, and cholinesterases, providing insights into their potential therapeutic applications (Abbasi et al., 2017).

  • Antagonism of Muscarinic M2 Receptor : Kozlowski et al. (2000) discovered a compound based on the phenylsulfonylphenylpiperazine structure as a selective antagonist of the muscarinic M2 receptor. This finding has implications in the development of drugs targeting specific receptor subtypes (Kozlowski et al., 2000).

  • Electrochemical Synthesis of Phenylpiperazines : Nematollahi and Amani (2011) investigated the electrochemical oxidation of certain compounds in the presence of arylsulfinic acids, leading to the development of a novel method for synthesizing phenylpiperazine derivatives. This research contributes to green chemistry by providing a reagent-less and environmentally friendly synthesis approach (Nematollahi & Amani, 2011).

Mechanism of Action

While the specific mechanism of action for “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is not available, phenylpiperazine derivatives have been studied as potential permeation enhancers . They have been shown to enhance transepithelial transport with minimal cytotoxicity .

Future Directions

The future directions for “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” and similar compounds could involve further exploration of their potential as permeation enhancers . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and safety profiles.

properties

IUPAC Name

1-(3-methylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-15-6-5-9-17(14-15)22(20,21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZJWNZUXDPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine

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